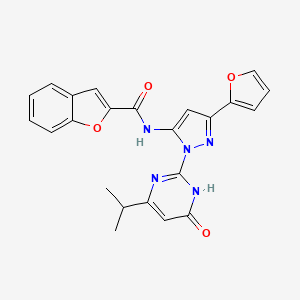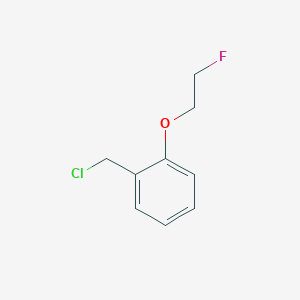
1-(Chloromethyl)-2-(2-fluoroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-(2-fluoroethoxy)benzene, also known as CFEB, is a chemical compound with the molecular formula C9H9ClF O. It is a colorless liquid that is used in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce the accumulation of amyloid-beta peptides in the brain, which are associated with Alzheimer's disease. This compound has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Chloromethyl)-2-(2-fluoroethoxy)benzene has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it suitable for use in various chemical reactions. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one limitation is that this compound is toxic and can cause harm if not handled properly. Therefore, appropriate safety measures must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the use of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene in scientific research. One potential direction is the development of new compounds based on this compound for the treatment of cancer and Alzheimer's disease. Another direction is the study of the mechanism of action of this compound and its potential effects on other physiological processes. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene involves the reaction of 1-chloromethyl-2-fluoroethane with phenol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields this compound as a colorless liquid. The purity of the compound can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-(2-fluoroethoxy)benzene is used in various scientific research applications, including the synthesis of new compounds for medicinal purposes. It has been found to have potential therapeutic effects in the treatment of several diseases, including cancer and Alzheimer's disease. This compound has also been used as a starting material for the synthesis of various other compounds, including benzimidazoles and pyrazoles.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-2-(2-fluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGKQODNKTYNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2680471.png)
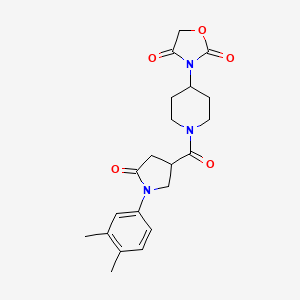
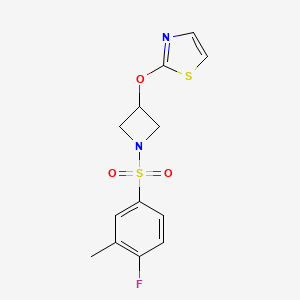
![Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate](/img/structure/B2680477.png)
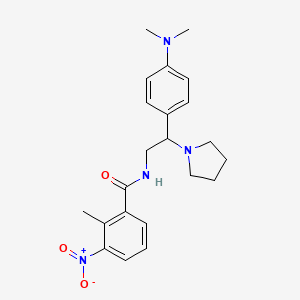
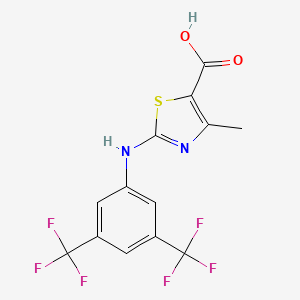
![3-butyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2680481.png)
![N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2680483.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2680484.png)
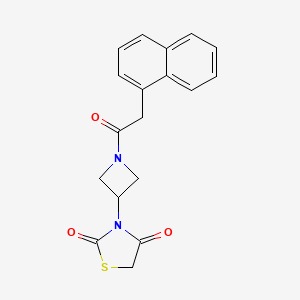
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2680487.png)
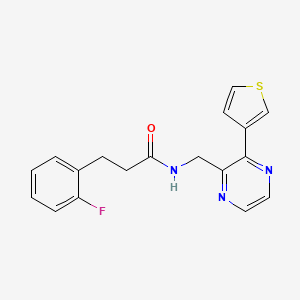
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2680490.png)
